

Dealing with ambiguous results in HLA-B*57:01 screening

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Technical Support Center: HLA-B*57:01 Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous results during HLA-B*57:01 screening.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during HLA-B*57:01 screening experiments.

1. What are the common causes of ambiguous HLA-B*57:01 results?

Ambiguous results in HLA-B*57:01 screening can arise from several factors:

- Cross-reactivity with other HLA-B alleles: The most common source of ambiguity is cross-reactivity with other closely related HLA-B alleles, particularly other members of the B17 serogroup like HLA-B57:03.[1][2][3] Some assays may detect a broader group of HLA-B57 alleles, requiring a secondary, higher-resolution method to specifically identify HLA-B*57:01.
 [2][4]
- Presence of rare or novel alleles: The high polymorphism of the HLA-B gene means that rare
 or previously uncharacterized alleles can lead to unexpected reaction patterns in sequence-

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specific oligonucleotide (SSO) or sequence-specific primer (SSP) assays.[5][6]

- Technical issues: Suboptimal DNA quality, incorrect DNA concentration, PCR inhibition, or issues with primers and probes can all contribute to ambiguous or failed results.[7][8]
- Limitations of the chosen method: Low-resolution methods may not be able to distinguish between HLA-B*57:01 and other closely related alleles.[9]
- 2. My initial screening result is positive for HLA-B*57:01, but the confirmatory test is negative. How should I interpret this?

This scenario often points to a false-positive result in the initial screening. This is more common with methods that have lower specificity, such as flow cytometry with anti-HLA-B17 monoclonal antibodies, which can cross-react with other B17 antigens.[1][2] It is also possible with some real-time PCR (qPCR) assays that may show cross-reactivity with alleles like HLA-B*57:03.[3] The result from the higher-resolution confirmatory method, such as sequence-based typing (SBT) or a validated high-resolution SSP-PCR, should be considered the definitive result.[4]

3. How can I differentiate HLA-B57:01 from other HLA-B57 alleles, such as HLA-B*57:03?

Differentiating HLA-B57:01 from other B57 alleles requires high-resolution typing methods. While some screening assays are designed to be specific for HLA-B*57:01, ambiguous or positive results should be confirmed.[3]

- Sequence-Based Typing (SBT): This is considered a gold standard method and can definitively distinguish between different HLA-B*57 alleles by sequencing exons 2 and 3 of the HLA-B gene.[4]
- High-Resolution SSP-PCR: Utilizing primers that specifically target unique sequences within the HLA-B57:01 allele can effectively discriminate it from other B57 alleles.[11][12]
- Next-Generation Sequencing (NGS): NGS provides high-resolution typing and can resolve ambiguities that may be present with other methods.[13]
- 4. What should I do if my PCR-based assay fails (e.g., no amplification of the internal control)?



Failure of the internal control in a PCR assay indicates a problem with the reaction itself. Here are some troubleshooting steps:

- Check DNA Quality and Quantity: Ensure the DNA is of high purity and the concentration is within the recommended range for the assay.[6][11]
- Investigate PCR Inhibition: Substances carried over from the DNA extraction process can inhibit PCR. Consider re-purifying the DNA or using a PCR master mix that is more resistant to inhibitors.
- Verify Reagent Integrity: Ensure that all PCR reagents, including primers, probes, and polymerase, have been stored correctly and have not expired.[7][8]
- Assess Equipment Functionality: Confirm that the thermocycler is functioning correctly and the cycling parameters are programmed as per the protocol.
- 5. I have a weak positive result in my assay. How should I proceed?

A weak positive result can be challenging to interpret and may be due to:

- Low DNA concentration: Insufficient template DNA can lead to a weak signal.
- Poor DNA quality: Degraded DNA may not amplify efficiently.
- Suboptimal assay conditions: Incorrect annealing temperature or reagent concentrations can reduce reaction efficiency.
- Cross-reactivity: A weak signal might indicate cross-reactivity with a related but non-target allele.

It is recommended to repeat the assay with optimized conditions. If the weak positive result persists, a confirmatory test using a different, higher-resolution method is warranted.

Data Presentation

Table 1: Comparison of Common HLA-B*57:01 Screening Methods



Method	Sensitivity	Specificity	Advantages	Disadvantages
Flow Cytometry (anti-HLA-B17)	>99%[1][2]	84.3%[1][2]	Rapid turnaround time.[1][2]	Low specificity, requires confirmation of positive results. [1][2]
Real-Time PCR (qPCR)	>99%[1][2]	97.2%[1][2]	Rapid, high- throughput.[6]	Can show cross- reactivity with other B*57 alleles.[3]
PCR-SSP	>99%[1][2]	>99%[1][2]	High sensitivity and specificity.[4]	Can be lower throughput than qPCR.
PCR-SSO (Luminex)	High	High	High throughput, can test for multiple alleles simultaneously.	Ambiguous results may require resolution with other methods.[4]
Sequence-Based Typing (SBT)	Gold Standard	Gold Standard	High resolution, can identify rare and novel alleles.	More laborious and expensive than screening methods.[4]
Next-Generation Sequencing (NGS)	Gold Standard	Gold Standard	Very high resolution, can resolve complex ambiguities.[13]	Higher cost and more complex data analysis.

Experimental Protocols

1. DNA Extraction

Genomic DNA can be extracted from whole blood (collected in EDTA or ACD tubes) or buccal swabs using commercially available kits according to the manufacturer's instructions.[11][14]



[15] A minimum of 3 mL of whole blood or four buccal swabs is typically required.[15] DNA quality and concentration should be assessed prior to use in downstream applications.

2. PCR with Sequence-Specific Primers (PCR-SSP) for HLA-B*57:01

This protocol is adapted from a validated in-house 2-step PCR-SSP assay.[11][12][16]

- Primer Design: Primers are designed to specifically amplify regions of the HLA-B*57:01 allele, often spanning exons 2 and 3.[11][12] An internal control (e.g., targeting the human growth hormone gene) is included in the reaction to verify successful amplification.[11][17]
- PCR Reaction Mix (12.5 μL total volume):
 - 2x Quick Tag HS Dye Mix: 6.25 μL
 - 10 μM Specific Forward and Reverse Primers: 2.0 μL
 - 10 μM Internal Control Forward and Reverse Primers: 1.0 μL
 - Sterilized Distilled Water: 1.25 μL
 - Genomic DNA (25 ng/μL): 2.0 μL
- PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 2 minutes
 - 30 Cycles:
 - Denaturation: 94°C for 30 seconds
 - Annealing/Extension: 68°C for 1 minute
 - Final Hold: 4°C
- Analysis: PCR products are visualized by agarose gel electrophoresis (2% agarose gel). The
 presence of specific bands for HLA-B*57:01 (e.g., 108 bp and 226 bp) along with the internal
 control band (e.g., 429 bp) indicates a positive result.[11][12]

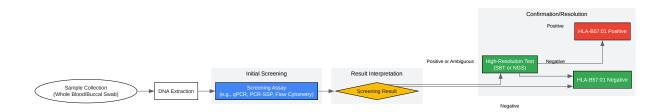


3. Sequence-Based Typing (SBT) for HLA-B*57:01 Confirmation

SBT is used for high-resolution typing and to resolve ambiguities.[10][13]

- PCR Amplification: Exons 2 and 3 of the HLA-B gene are amplified using specific primers.
- Sequencing: The PCR products are then sequenced using Sanger sequencing or nextgeneration sequencing platforms.
- Data Analysis: The resulting sequences are compared to a database of known HLA alleles (e.g., the IMGT/HLA database) to determine the specific HLA-B allele present.[11][12]

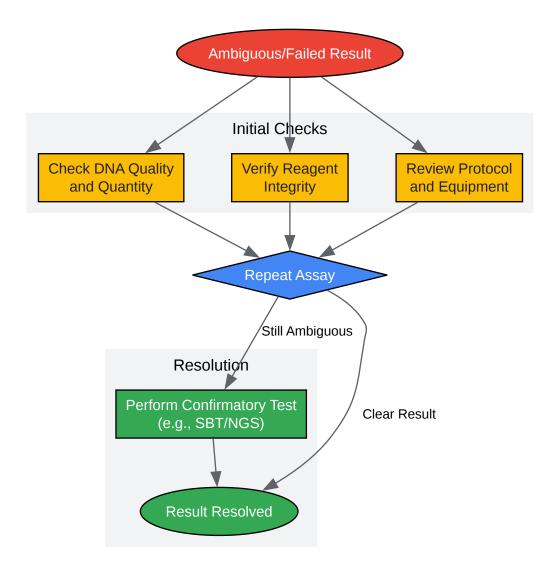
Mandatory Visualization



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Caption: Workflow for HLA-B*57:01 screening and confirmation.





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Caption: Troubleshooting logic for ambiguous HLA-B*57:01 results.

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